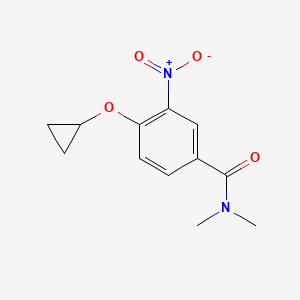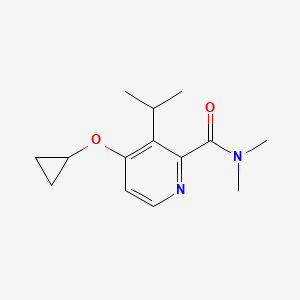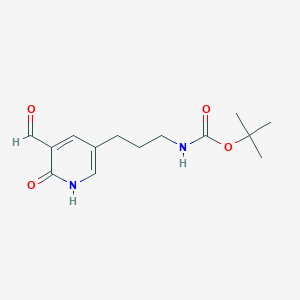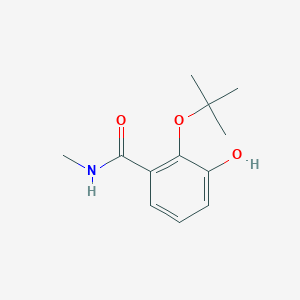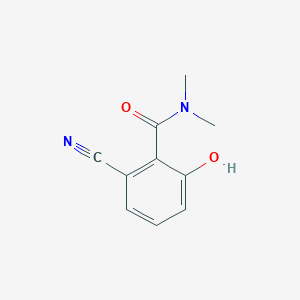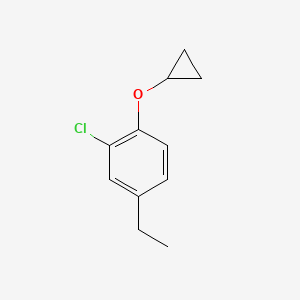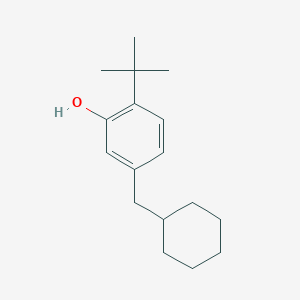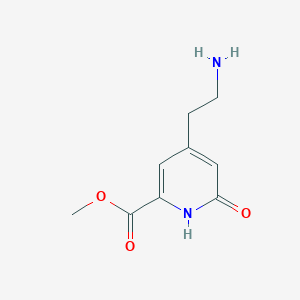
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a hydroxyl group, an aminoethyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-pyridinecarboxylic acid and 2-aminoethanol.
Esterification: The carboxylic acid group of 4-hydroxy-2-pyridinecarboxylic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form methyl 4-hydroxy-2-pyridinecarboxylate.
Amination: The hydroxyl group at the 4-position is then substituted with an aminoethyl group through a nucleophilic substitution reaction using 2-aminoethanol under basic conditions, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Methyl 4-(2-aminoethyl)-6-oxopyridine-2-carboxylate.
Reduction: Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-2-pyridinecarboxylate: Lacks the aminoethyl group, making it less versatile in biological interactions.
4-(2-Aminoethyl)-6-hydroxypyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Methyl 4-(2-hydroxyethyl)-6-hydroxypyridine-2-carboxylate: The hydroxyl group instead of the aminoethyl group alters its hydrogen bonding capabilities.
Uniqueness
Methyl 4-(2-aminoethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-4-6(2-3-10)5-8(12)11-7/h4-5H,2-3,10H2,1H3,(H,11,12) |
Clave InChI |
BDRISEOUXVCLQM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=O)N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



